Phosphirane, 1-phenyl-

Description

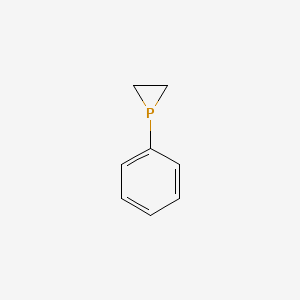

1-Phenylphosphirane is a three-membered heterocyclic compound consisting of a phosphorus atom and two carbon atoms, with a phenyl group substituted at the 1-position of the phosphirane ring. Its strained structure confers unique reactivity and stereoelectronic properties, making it valuable in coordination chemistry and catalysis. Synthesis typically involves [2+1] cycloaddition reactions of phosphinidenes with alkenes or alkynes, as demonstrated in the preparation of 1-(9-anthracene)phosphirane and its platinum(II) complexes . The phenyl group enhances steric bulk and electronic modulation, influencing ligand behavior in metal complexes. Notably, phosphirane ligands like BABAR-Phos exhibit exceptional stability and catalytic performance in hydrosilylation and hydroboration reactions, outperforming traditional phosphine ligands .

Properties

CAS No. |

22846-16-8 |

|---|---|

Molecular Formula |

C8H9P |

Molecular Weight |

136.13 g/mol |

IUPAC Name |

1-phenylphosphirane |

InChI |

InChI=1S/C8H9P/c1-2-4-8(5-3-1)9-6-7-9/h1-5H,6-7H2 |

InChI Key |

MCYLERJTRXRGSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CP1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The mechanism proceeds through three key steps:

- Phosphinidene Generation : Thermal activation of DBP releases a reactive phosphinidene intermediate (R–P:), which coordinates to the iron catalyst.

- Alkene Coordination : Styrene or substituted alkenes bind to the iron-phosphinidene complex, facilitating [2+1] cycloaddition.

- Phosphirane Formation : The strained three-membered ring forms via intramolecular C–P bond formation, releasing the product and regenerating the catalyst.

Density functional theory (DFT) calculations confirm that the reaction proceeds through a concerted asynchronous pathway , with a computed activation barrier of 23.5 kcal/mol for styrene.

Experimental Protocol

A representative procedure involves:

- Combining DBP (0.2 mmol) and Fp₂ (5 mol%) in THF under nitrogen.

- Adding styrene (1.0 mmol) and heating at 80°C for 12 hours.

- Isolating the product via column chromatography (hexane/EtOAc 9:1), yielding 1-phenylphosphirane (1a) in 72% yield.

Key Advantages :

- High functional group tolerance (electron-rich/poor alkenes).

- Catalytic turnover numbers (TON) up to 18.

- Avoids stoichiometric metal reagents.

Thermal Disproportionation of Phenyl Phosphorous Acid

An alternative route, detailed in a 2012 Chinese patent (CN103044485B), utilizes phenyl phosphorous acid as the precursor. This method enables coproduction of phenylphosphine and phenyl-phosphonic acid, enhancing industrial viability.

Synthetic Pathway

- Hydrolysis of Dichlorophenyl Phosphine :

- Disproportionation Under Nitrogen :

Purification and Byproduct Management

- Residual phenyl-phosphonic acid is oxidized with H₂O₂ (30%) and recrystallized from water, achieving 99.5% purity.

- The process achieves a 98% combined yield for both products, making it scalable for bulk synthesis.

Comparative Analysis of Methods

The organoiron method is superior for stereoselective synthesis , while the thermal approach excels in cost-effectiveness for large-scale production.

Mechanistic Insights from Computational Studies

DFT studies reveal critical nuances in the iron-catalyzed pathway:

- The Fe–P bond dissociation energy in the intermediate [Fp–PPh]⁺ is 38.2 kcal/mol, ensuring stability during phosphinidene transfer.

- Solvent effects : THF lowers the transition state energy by 4.7 kcal/mol compared to benzene, accelerating the reaction.

- Electron-deficient alkenes (e.g., acrylonitrile) exhibit faster cycloaddition due to enhanced electrophilicity at the β-carbon.

Chemical Reactions Analysis

Types of Reactions

Phosphirane, 1-phenyl-, undergoes various types of chemical reactions, including:

Oxidation: Phosphiranes can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphiranes to phosphines.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to ring-opening reactions.

Common Reagents and Conditions

Common reagents used in the reactions of phosphiranes include:

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various ring-opened products depending on the specific nucleophile used .

Scientific Research Applications

Phosphiranes, particularly 1-phenylphosphirane derivatives, are valuable building blocks in organophosphorus chemistry, serving as spring-loaded compounds with diverse applications in asymmetric synthesis and coordination chemistry .

Synthesis and Reactivity

Phosphiranes can be synthesized through phosphinidene group-transfer strategies, mirroring aziridination . For instance, a catalytic method using an organoiron catalyst can prepare phosphiranes, where Fp2 catalysts have been identified as optimal for phosphirane formation .

Phosphinidenes, which are key precursors to phosphiranes, can be generated from various P(III) precursors, including phosphatetrahdrane, 7-phosphanorbornadiene, and phosphirane-TM complexes, often requiring heating or transition metal catalysts to promote phosphinidene transfer . Organoiron-catalyzed phosphinidene transfer to styrenic olefins can also produce phosphiranes .

Applications

- Asymmetric Synthesis: P-stereogenic phosphiranes can be prepared in high enantiomeric purity from commercially available chiral epoxides, making them useful in asymmetric synthesis .

- Coordination Chemistry: 2-Pyridyl phosphiranes have the potential to function as chiral P,N-bidentate ligands in coordination chemistry .

- Building Blocks: Phosphiranes are used as building blocks in organophosphorus chemistry .

Reactivity and Ring Strain

Mechanism of Action

The mechanism of action of Phosphirane, 1-phenyl-, involves the nucleophilic attack of the phosphorus atom on electron-deficient substrates. This nucleophilic attack can lead to the formation of new P-C bonds, resulting in the formation of various products. The initial nucleophilic attack may be accompanied by favorable ring formation involving a carbonyl ligand, which can be reversible and competitive with the formation of the three-membered ring found in the phosphirane product .

Comparison with Similar Compounds

BABAR-Phos Ligand (1-Trimethylsilylphosphirane Derivative)

BABAR-Phos, a polycyclic phosphirane ligand, shares structural similarities with 1-phenylphosphirane but incorporates a trimethylsilyl group and a stabilizing cage structure. Key differences include:

- Stability : BABAR-Phos resists oxidation (O₂, S), alkylation, and degradation under acidic/basic conditions, unlike triphenylphosphine (PPh₃) .

- Catalytic Performance: In rhodium-catalyzed hydroboration, BABAR-Phos-Rh complexes achieved superior thermal stability (reusable for >5 cycles) compared to PPh₃, which degraded after 2 cycles. Turnover frequencies (TOF) were 2–3× higher due to enhanced π-accepting properties from pyramidalized phosphorus .

- Synthetic Complexity: BABAR-Phos requires multistep synthesis, including magnesium-mediated aminophosphinidene generation, whereas 1-phenylphosphirane derivatives are simpler to prepare .

Table 1 : Stability and Catalytic Performance of Phosphirane Ligands vs. PPh₃

| Property | BABAR-Phos-Rh | 1-Phenylphosphirane-Pt | PPh₃-Rh |

|---|---|---|---|

| Thermal Stability (°C) | >150 | 120–130 | <100 |

| O₂ Resistance | Yes | Limited data | No |

| TOF (h⁻¹) | 12.5 | 6.4* | 5.0 |

| Recyclability (cycles) | >5 | Not reported | 2 |

*Data from Cu₂V₁₆-catalyzed 1-phenyl ethanol oxidation .

1-Phenyl Alkanes and Surfactants

- Detergent Properties : 1-Phenyl alkanes exhibit superior surfactant performance compared to 2- or 3-phenyl isomers due to linearity mimicking natural soap precursors (e.g., stearic acid). This contrasts with 1-phenylphosphirane, where phenyl substitution primarily impacts steric bulk rather than surfactant behavior .

- Synthetic Utility : Both classes leverage phenyl groups for stability, but 1-phenylphosphirane’s reactivity is driven by ring strain, whereas 1-phenyl alkanes rely on hydrophobic interactions .

1-Phenyl Derivatives in Medicinal Chemistry

- Tetrazole Analogues : In A₂A receptor antagonists, a 1-phenyl group on tetrazole improved potency (IC₅₀ = 12 nM) compared to alkyl substituents (e.g., tert-butyl: IC₅₀ > 100 nM). Meta-substitution on the phenyl ring (e.g., 3-Cl) further enhanced affinity, mirroring the steric constraints observed in phosphirane ligand binding pockets .

- Piperazine Derivatives : 1-Phenylpiperazine is commercially available and used in drug synthesis, but its planar structure lacks the stereoelectronic modulation seen in 1-phenylphosphirane .

Table 2 : Pharmacological Impact of 1-Phenyl Substitution

Oxidation Reactivity: 1-Phenylpropyne vs. 1-Phenylphosphirane

- 1-Phenylpropyne : Oxidized by Cu(II)-Schiff base catalysts to diketone (60% yield), aldehyde, and benzoic acid, showcasing triple bond cleavage .

- 1-Phenylphosphirane: No direct oxidation data, but its metal complexes (e.g., Pt) facilitate substrate oxidation (e.g., 1-phenyl ethanol → acetophenone, 77% yield) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenylphosphirane, and how can reaction conditions be tailored to improve yield?

- Methodology : Use organometallic catalysts (e.g., palladium or nickel complexes) to facilitate cyclization of precursor compounds like 1-phenylphospholane derivatives. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., tetrahydrofuran) significantly influence yield. For example, Lall-Ramnarine et al. achieved 75% yield via nickel-catalyzed ring closure under inert conditions . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients enhances product isolation.

Q. Which spectroscopic techniques are most reliable for characterizing 1-phenylphosphirane’s structure and purity?

- Methodology : Combine P NMR (chemical shifts: δ 10–15 ppm for phosphirane rings) and H/C NMR to confirm ring geometry and substituent positions. Mass spectrometry (EI-MS) with molecular ion peaks at m/z 152–154 provides molecular weight validation. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in studies by Cremer et al. . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for experimental reproducibility .

Q. How does the stability of 1-phenylphosphirane vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples under inert atmospheres (argon) at 4°C, 25°C, and 40°C. Monitor degradation via periodic NMR and TLC over 30 days. Marsi et al. observed ring-opening reactions at elevated temperatures (>40°C), suggesting refrigeration is essential for long-term stability .

Advanced Research Questions

Q. How can computational models resolve contradictions in spectroscopic data for 1-phenylphosphirane derivatives?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts and compare them with experimental data. Discrepancies in P NMR signals (e.g., δ 12 ppm vs. δ 14 ppm) may arise from solvent effects or conformational flexibility. Adjust computational parameters (e.g., solvent polarity in COSMO models) to align theoretical and empirical results, as demonstrated in studies by O’Brien et al. .

Q. What mechanistic insights explain the regioselectivity of 1-phenylphosphirane in ring-opening reactions?

- Methodology : Use kinetic isotope effects (KIE) and Hammett plots to analyze nucleophilic attack pathways. For example, electrophilic substitution at the phosphorus atom dominates in polar solvents (e.g., DMSO), while radical intermediates prevail under UV irradiation. Lavigne et al. attributed regioselectivity to steric hindrance from the phenyl group, favoring attack at the less substituted carbon .

Q. How do catalytic applications of 1-phenylphosphirane compare to other phosphorous heterocycles in asymmetric synthesis?

- Methodology : Screen 1-phenylphosphirane as a ligand in transition-metal catalysis (e.g., Suzuki-Miyaura coupling). Compare turnover numbers (TON) and enantiomeric excess (ee%) with phospholane or phosphine analogs. Engel et al. reported moderate ee% (60–70%) in hydrogenation reactions, suggesting steric tuning of the phenyl group improves substrate binding .

Q. What strategies mitigate data reproducibility issues when synthesizing 1-phenylphosphirane analogs?

- Methodology : Standardize reaction protocols (e.g., glovebox use for air-sensitive intermediates) and validate purity across independent labs. Discrepancies in yields (e.g., 70% vs. 50%) may stem from trace moisture or oxygen. Replicate Marsi et al.’s synthesis under strict anhydrous conditions to confirm reproducibility . Document all parameters (e.g., stirring rate, catalyst batch) per ICMJE guidelines for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.